Cas no 902299-02-9 (6-methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

6-Methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core with methoxy and toluenesulfonyl substituents. Its molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of electron-donating methoxy groups and a sulfonyl moiety may enhance solubility and reactivity, facilitating further derivatization. This compound’s well-defined structure allows for precise modifications, making it valuable in synthetic applications. Its stability under standard conditions ensures reliable handling in laboratory settings. Researchers may explore its pharmacological properties, including potential interactions with biological targets, due to its hybrid aromatic and heterocyclic framework.
6-methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
902299-02-9 structure
Product Name:6-methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:902299-02-9
MF:C25H23NO5S
MW:449.518825769424
CID:5887667
PubChem ID:2135085
Update Time:2025-10-13

6-methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinolinone, 6-methoxy-1-[(3-methoxyphenyl)methyl]-3-[(4-methylphenyl)sulfonyl]-
    • 6-methoxy-1-(3-methoxybenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
    • 902299-02-9
    • 6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
    • 6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • F1602-0149
    • AKOS001838868
    • 6-methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C25H23NO5S/c1-17-7-10-21(11-8-17)32(28,29)24-16-26(15-18-5-4-6-19(13-18)30-2)23-12-9-20(31-3)14-22(23)25(24)27/h4-14,16H,15H2,1-3H3
    • InChI Key: MAPVLQOKSDYFJI-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(OC)=C2)C2=C(C=C(OC)C=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 449.12969401g/mol
  • Monoisotopic Mass: 449.12969401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 796
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 81.3Ų

Experimental Properties

  • Density: 1.303±0.06 g/cm3(Predicted)
  • Boiling Point: 660.9±55.0 °C(Predicted)
  • pka: 0.62±0.70(Predicted)

6-methoxy-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

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